

Application Note: Comprehensive Analytical Characterization of N-Benzyl-3-hydroxy-benzamide

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Compound of Interest

Compound Name: **N-Benzyl-3-hydroxy-benzamide**

Cat. No.: **B105079**

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Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of **N-Benzyl-3-hydroxy-benzamide**, a compound of interest in medicinal chemistry. We present detailed, field-proven protocols for identity, purity, and stability assessment. The methods described herein leverage High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation, and thermal analysis for solid-state properties. This multi-technique approach ensures a robust and holistic understanding of the molecule, adhering to the principles of modern analytical validation.

Introduction

N-Benzyl-3-hydroxy-benzamide (Figure 1) is a benzamide derivative with a chemical structure that suggests potential biological activity, making it a subject of interest in drug discovery and development. The benzamide moiety is a privileged scaffold found in numerous approved therapeutic agents. Rigorous analytical characterization is the bedrock upon which all subsequent pharmacological and toxicological studies are built. It is imperative to confirm the molecule's identity, quantify its purity, and understand its physical properties to ensure data integrity and reproducibility.

This guide explains the causality behind the selection of each analytical technique and provides step-by-step protocols that are designed to be self-validating, aligning with the principles outlined in the ICH Q2(R1) guidelines on analytical procedure validation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

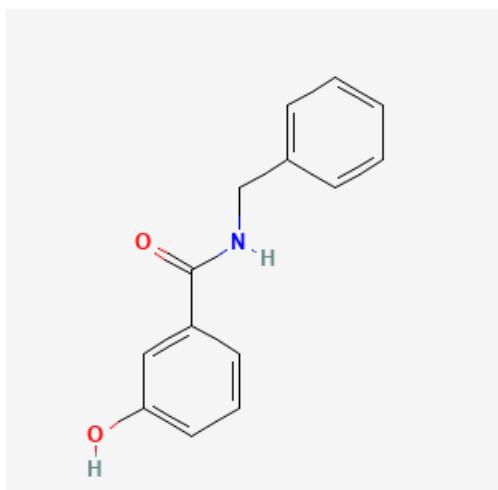


Figure 1. Chemical Structure of **N-Benzyl-3-hydroxy-benzamide**.^[4]

Table 1: Physicochemical Properties of **N-Benzyl-3-hydroxy-benzamide**

Property	Value	Source
Molecular Formula	C₁₄H₁₃NO₂	PubChem[4]
Molecular Weight	227.26 g/mol	PubChem[4]
Monoisotopic Mass	227.094628657 Da	PubChem[4]
XLogP3	1.9	PubChem[4]

| Appearance | White to off-white solid | General knowledge |

Chromatographic Analysis for Purity and Assay (HPLC-UV) Principle and Rationale

Reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the cornerstone for assessing the purity of non-volatile organic molecules like **N-Benzyl-3-hydroxy-benzamide**.

- Causality of Method Choices:
 - Stationary Phase: A C18 (octadecylsilyl) column is selected due to the compound's moderate polarity. The benzyl and benzoyl rings provide sufficient hydrophobicity for strong retention and interaction with the non-polar C18 chains.
 - Mobile Phase: A gradient of acetonitrile and water is employed to ensure elution of the main compound with a sharp peak shape while also separating potential impurities with differing polarities. Acetonitrile is a common organic modifier that provides good peak resolution for aromatic compounds.

- Acidification: The addition of a small amount of formic acid (0.1%) to the mobile phase is critical. It protonates the phenolic hydroxyl group and any residual silanols on the stationary phase, which prevents peak tailing and leads to improved chromatographic performance.^[5]
- UV Detection: The conjugated aromatic systems (benzoyl and benzyl groups) in the molecule are strong chromophores, resulting in significant UV absorbance. A wavelength of 254 nm is a common starting point for aromatic compounds, but the optimal wavelength should be determined by analyzing the UV-Vis spectrum of the compound to maximize sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

- HPLC system with a gradient pump, autosampler, and UV/Vis detector.
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
- **N-Benzyl-3-hydroxy-benzamide** reference standard and sample.

Procedure:

- Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
- Chromatographic Conditions:
 - Set the column temperature to 30 °C.
 - Set the flow rate to 1.0 mL/min.
 - Set the injection volume to 10 µL.
 - Set the UV detection wavelength to 254 nm.
- Gradient Elution Program:
 - Run the gradient as detailed in Table 2.
- Analysis: Inject the blank (diluent), reference standard, and sample solutions.

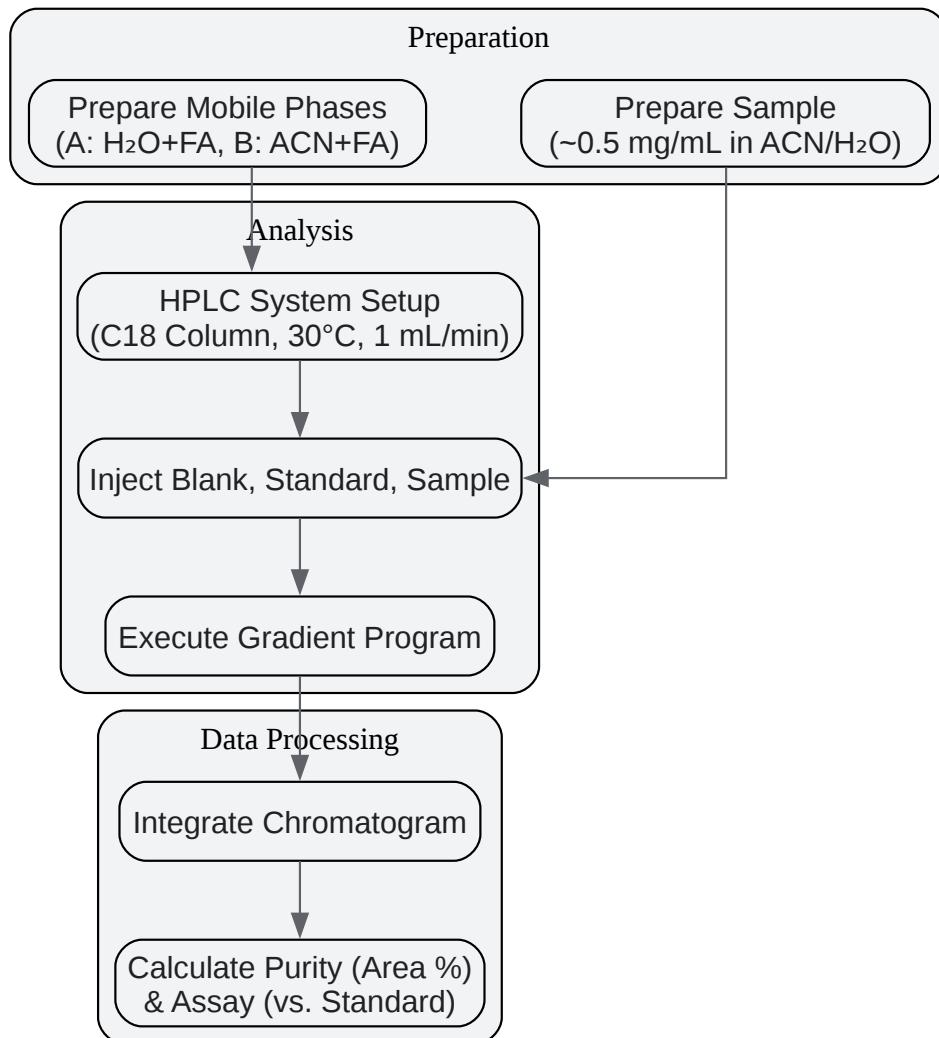
- Data Interpretation: Calculate the purity by the area percent method. The assay is determined by comparing the peak area of the sample to that of a reference standard of known concentration.

Table 2: HPLC Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
20.0	10	90
25.0	10	90
25.1	90	10

| 30.0 | 90 | 10 |

Workflow Diagram



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Caption: HPLC workflow for purity and assay determination.

Structural Elucidation and Confirmation

Mass Spectrometry (LC-MS)

Principle and Rationale: LC-MS is a powerful technique that confirms the molecular weight of the target compound and provides structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that readily forms protonated molecular ions $[M+H]^+$.

- **Expected Fragmentation:** The N-benzyl amide bond is a likely site for fragmentation. Collision-Induced Dissociation (CID) is expected to cleave this bond, producing characteristic fragment ions. Key expected fragments include the benzoyl cation (m/z 105) and the benzyl cation (m/z 91).^{[6][7]} The loss of the benzyl group from the protonated molecule would also be a characteristic fragmentation pathway.^[8]

Protocol: LC-MS

- **LC Conditions:** Use the same HPLC method as described in Section 2.2.
- **MS Interface:** Divert the flow from the HPLC into an ESI-equipped mass spectrometer.
- **MS Parameters (Positive Ion Mode):**
 - Ion Source: ESI+
 - Scan Range: m/z 50-500
 - Capillary Voltage: 3.5 kV
 - Drying Gas (N_2): 10 L/min at 300 °C
- **MS/MS Analysis:** Perform a targeted MS/MS experiment on the precursor ion $[M+H]^+$ (m/z 228.1). Apply varying collision energies (e.g., 10-30 eV) to observe the fragmentation pattern.

Table 3: Expected Mass Spectral Data for **N-Benzyl-3-hydroxy-benzamide**

Ion	Formula	Calculated m/z	Description
$[M+H]^+$	$[C_{14}H_{14}NO_2]^+$	228.10	Protonated molecular ion
$[M+Na]^+$	$[C_{14}H_{13}NO_2Na]^+$	250.08	Sodium adduct
$[C_7H_5O_2]^+$	$[C_7H_5O_2]^+$	121.03	3-Hydroxybenzoyl cation
$[C_7H_5O]^+$	$[C_7H_5O]^+$	105.03	Benzoyl cation (from rearrangement/loss of OH)

| $[C_7H_7]^+$ | $[C_7H_7]^+$ | 91.05 | Benzyl/Tropylium cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

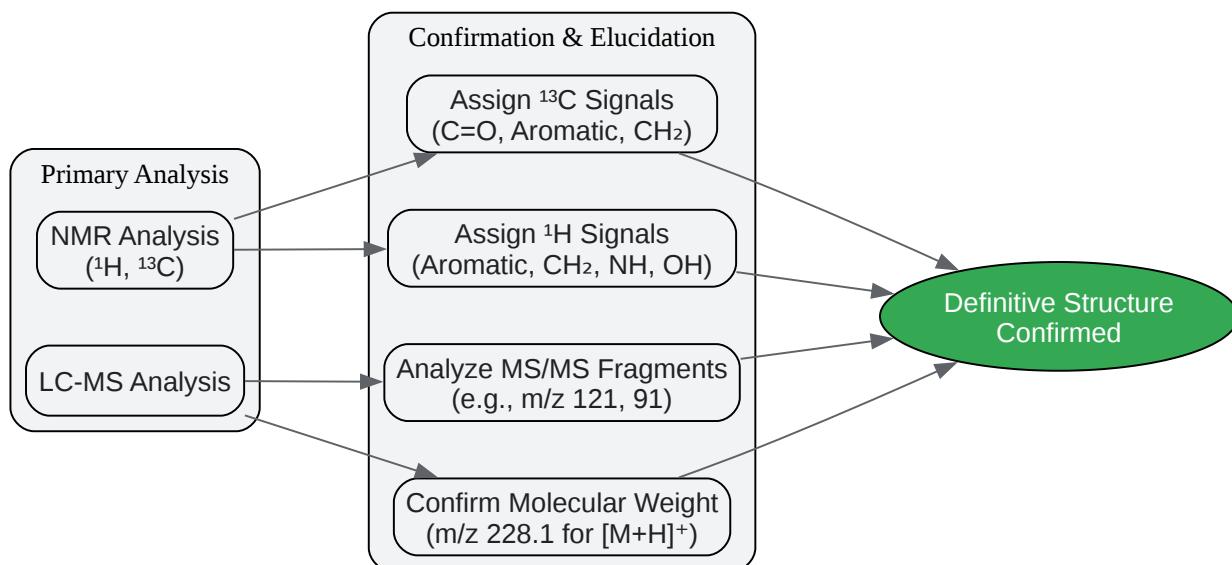
Principle and Rationale: NMR spectroscopy provides the most definitive structural information by mapping the carbon-hydrogen framework of the molecule. 1H NMR confirms the presence and connectivity of protons, while ^{13}C NMR identifies all unique carbon environments.

- **Solvent Choice:** Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (OH and NH).
- **Expected 1H NMR Signals:** The spectrum should show distinct signals for the aromatic protons on both rings, a doublet for the benzylic CH₂ protons, and broad singlets for the exchangeable NH and OH protons. The coupling between the NH proton and the adjacent CH₂ protons (a triplet for NH, a doublet for CH₂) confirms the benzyl-amide linkage.[9]
- **Expected ^{13}C NMR Signals:** The spectrum will show signals for the carbonyl carbon (~166-168 ppm), aromatic carbons (110-160 ppm), and the benzylic CH₂ carbon (~43-45 ppm).

Protocol: NMR

- **Sample Preparation:** Dissolve approximately 10-15 mg of the compound in ~0.7 mL of DMSO-d₆.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **1H NMR Acquisition:**
 - Acquire a standard 1D proton spectrum.
 - Add a drop of D₂O to a separate sample to confirm the exchangeable OH and NH peaks (they will disappear or decrease in intensity).
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled 1D carbon spectrum (e.g., using a DEPTQ or similar pulse sequence to determine carbon types).

Structural Elucidation Workflow



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Caption: Integrated workflow for structural confirmation.

Thermal Analysis (DSC/TGA) Principle and Rationale

Thermal analysis provides critical information about the solid-state properties of a compound, including its melting point, thermal stability, and decomposition profile.

- Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to precisely determine the melting point (an endothermic event), which is a key indicator of purity.
- Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It reveals the temperature at which the compound begins to decompose. For a stable, anhydrous compound, significant mass loss is only expected at high temperatures.[10]

Experimental Protocol: DSC/TGA

Instrumentation and Materials:

- DSC and TGA instruments.
- Aluminum or ceramic pans.
- **N-Benzyl-3-hydroxy-benzamide** sample (2-5 mg).

Procedure:

- TGA Analysis:

- Place 2-5 mg of the sample into a tared TGA pan.
- Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
- Record the mass loss as a function of temperature.

- DSC Analysis:

- Place 2-5 mg of the sample into a tared aluminum DSC pan and seal it.
- Heat the sample from 30 °C to a temperature just below its decomposition point (determined by TGA) at a rate of 10 °C/min under a nitrogen atmosphere.
- Record the heat flow to identify the melting endotherm.

Summary of Results

The application of these orthogonal analytical techniques provides a comprehensive characterization profile for **N-Benzyl-3-hydroxy-benzamide**. The data generated should be compiled to provide a complete Certificate of Analysis, confirming the identity, strength, and purity of the material.

Table 4: Summary of Analytical Characterization Data

Technique	Parameter	Expected Result	Purpose
HPLC-UV	Purity	≥98.0% (by area %)	Quantifies impurities
	Retention Time	Consistent with reference standard	Confirms identity
LC-MS	[M+H] ⁺	m/z 228.1 ± 0.1	Confirms molecular weight
	Key Fragments	m/z 121.0, 91.1	Confirms structural fragments
¹ H NMR	Chemical Shifts	Consistent with proposed structure	Confirms H-framework
DSC	Melting Point	Sharp endotherm (e.g., 130-140 °C)	Confirms identity and purity

| TGA | Decomposition | Onset > 200 °C | Assesses thermal stability |

Conclusion

The analytical methods detailed in this application note form a robust framework for the comprehensive characterization of **N-Benzyl-3-hydroxy-benzamide**. By integrating chromatographic separation, mass spectrometric detection, definitive NMR structural analysis, and thermal property assessment, researchers and drug developers can establish a high-confidence profile of the molecule. Adherence to these protocols ensures the quality and reliability of the material for its intended scientific application.

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